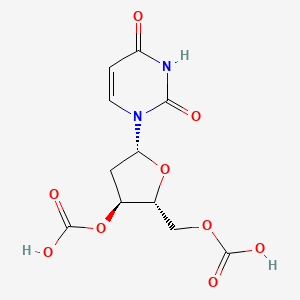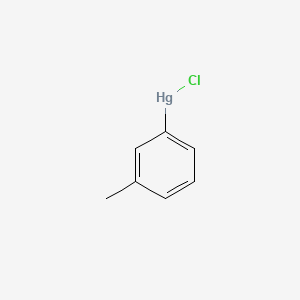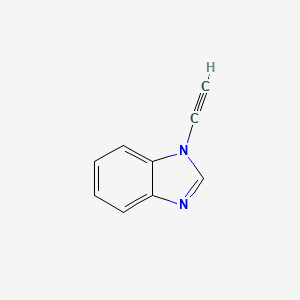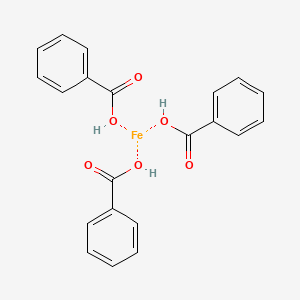
Eisenbenzoat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eisenbenzoat can be synthesized through the reaction of iron(III) chloride with sodium benzoate in an aqueous solution. The reaction typically proceeds as follows:
FeCl3+3C7H5NaO2→Fe(C7H5O2)3+3NaCl
The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include additional steps such as recrystallization to further purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Eisenbenzoat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron(III) oxide and benzoic acid.
Reduction: Under certain conditions, this compound can be reduced to iron(II) benzoate.
Substitution: The benzoate ligands in this compound can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various salts like sodium chloride (NaCl) or sodium nitrate (NaNO3).
Major Products Formed
Oxidation: Iron(III) oxide (Fe2O3) and benzoic acid (C7H6O2).
Reduction: Iron(II) benzoate (Fe(C7H5O2)2).
Substitution: Compounds such as iron(III) chloride (FeCl3) or iron(III) nitrate (Fe(NO3)3).
Aplicaciones Científicas De Investigación
Eisenbenzoat has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron-containing compounds.
Biology: this compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an iron supplement or in drug delivery systems.
Industry: this compound is used in the production of pigments, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Eisenbenzoat involves its interaction with molecular targets such as enzymes and receptors. In biological systems, this compound can release iron ions, which are essential for various cellular processes. The iron ions can participate in redox reactions, catalyze enzymatic reactions, and facilitate electron transport. The benzoate ions may also play a role in modulating the activity of certain enzymes and receptors.
Comparación Con Compuestos Similares
Eisenbenzoat can be compared with other iron-containing compounds such as:
Iron(III) chloride (FeCl3): Unlike this compound, iron(III) chloride is highly soluble in water and is commonly used as a coagulant in water treatment.
Iron(III) nitrate (Fe(NO3)3): This compound is also soluble in water and is used in the synthesis of other iron compounds and in analytical chemistry.
Iron(III) acetate (Fe(C2H3O2)3): Similar to this compound, iron(III) acetate is used as a catalyst in organic reactions and as a precursor for other iron compounds.
This compound is unique due to its specific coordination with benzoate ions, which imparts distinct chemical and physical properties compared to other iron(III) compounds.
Propiedades
Fórmula molecular |
C21H18FeO6 |
|---|---|
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
benzoic acid;iron |
InChI |
InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9); |
Clave InChI |
CCJKCUMNOMSPPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


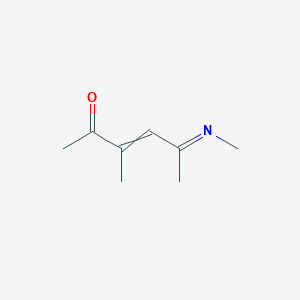
![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)

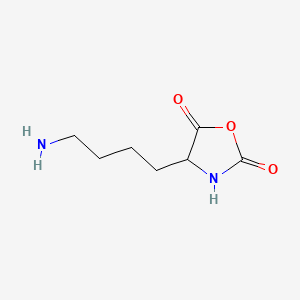
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
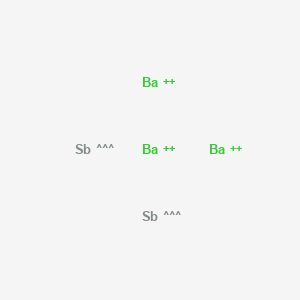
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
